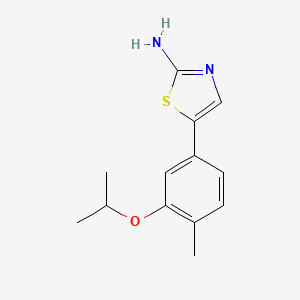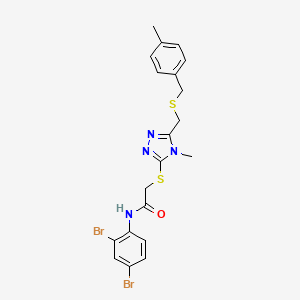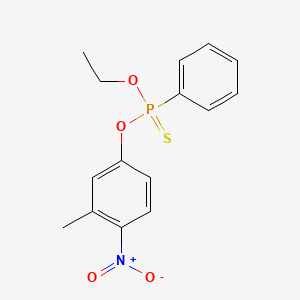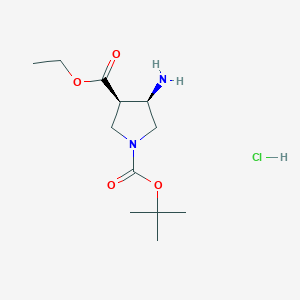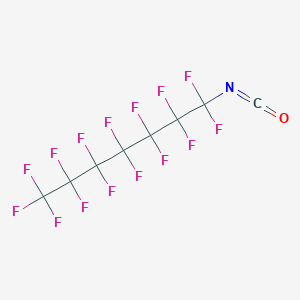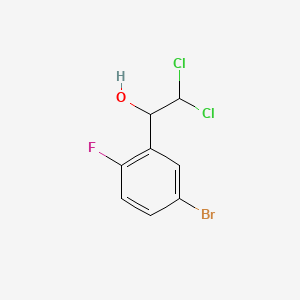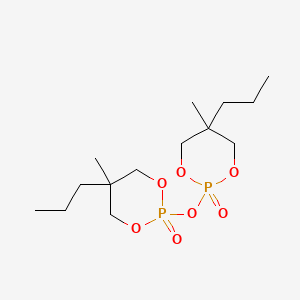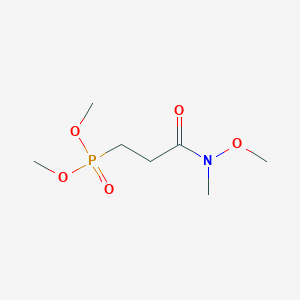
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is a chemical compound with the molecular formula C7H16NO5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl (2-hydroxyethyl)phosphonate with methacryloyl chloride in the presence of triethylamine in dichloromethane . The resulting product is then isolated by distillation under vacuum at 85°C . Another method involves the methanolysis of acid derivatives using bromotrimethylsilane and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions involving halides or other nucleophiles can lead to the formation of various phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, triethylamine, and various halides. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various phosphonate esters .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it effective in applications like corrosion inhibition and metal binding . In biological systems, its interactions with proteins and other biomolecules contribute to its biocompatibility and effectiveness in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl [(2-methacryloyloxy)ethyl]phosphonate
- Phosphonic acid derivatives
Uniqueness
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with metals and its biocompatibility make it particularly valuable in both industrial and medical applications .
Eigenschaften
Molekularformel |
C7H16NO5P |
|---|---|
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
3-dimethoxyphosphoryl-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C7H16NO5P/c1-8(11-2)7(9)5-6-14(10,12-3)13-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
CBFNUFKBRIVNLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CCP(=O)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
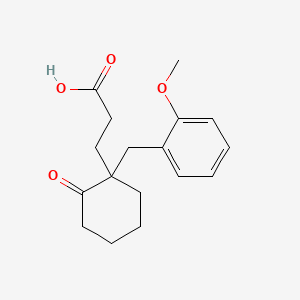
![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
